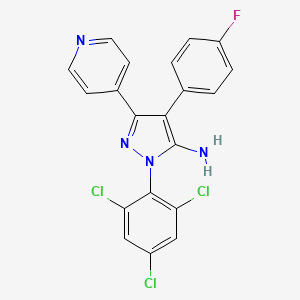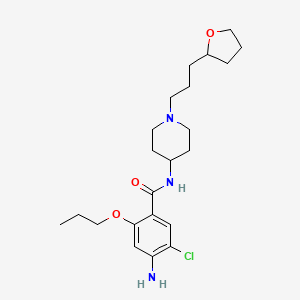
Benzamide Derivative 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide Derivative 1 is a compound belonging to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties . These compounds are extensively used in the pharmaceutical industry due to their therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzamide Derivative 1 can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method offers high yields and is eco-friendly.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures (above 180°C) using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) or cyanuric chloride . These methods are optimized for large-scale production to meet the demands of pharmaceutical and other industries.
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide Derivative 1 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide Derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticonvulsant, antitumor, and analgesic agent.
Industry: Utilized in the production of polymers, plastics, and as additives in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzamide Derivative 1 involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as dopamine receptor antagonists, selectively targeting dopamine D2 and D3 receptors . This interaction can modulate neurotransmitter activity, making these compounds useful in treating psychiatric disorders and other conditions.
Vergleich Mit ähnlichen Verbindungen
Ethenzamide: An analgesic.
Salicylamide: An analgesic and antipyretic.
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.
Uniqueness: Benzamide Derivative 1 stands out due to its specific combination of functional groups, which confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C22H34ClN3O3 |
|---|---|
Molekulargewicht |
424.0 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[1-[3-(oxolan-2-yl)propyl]piperidin-4-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C22H34ClN3O3/c1-2-12-29-21-15-20(24)19(23)14-18(21)22(27)25-16-7-10-26(11-8-16)9-3-5-17-6-4-13-28-17/h14-17H,2-13,24H2,1H3,(H,25,27) |
InChI-Schlüssel |
KDDVVMDIQCUZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CCCC3CCCO3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


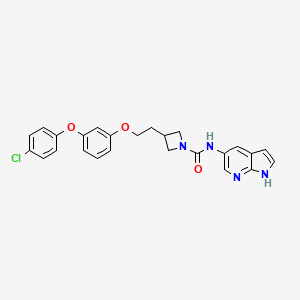
![6-Hydroxy-3-iodo-1-methyl-2-[3-[[2-oxo-2-(4-thiophen-3-ylanilino)acetyl]amino]phenyl]indole-5-carboxylic acid](/img/structure/B10832986.png)
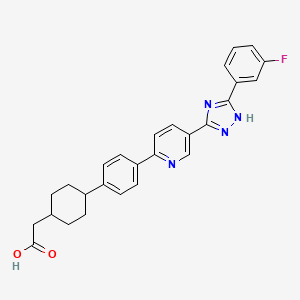
![N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832992.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
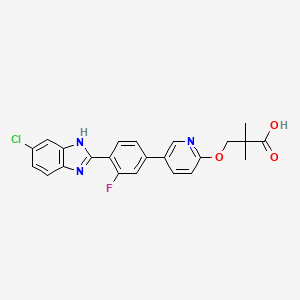
![4-[6-[4-(4-Piperidinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10833018.png)
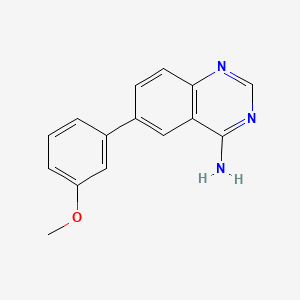
![4-[4-fluoro-3-(2-pyridin-4-ylethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833021.png)
![2-[5-[(4-Fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10833025.png)
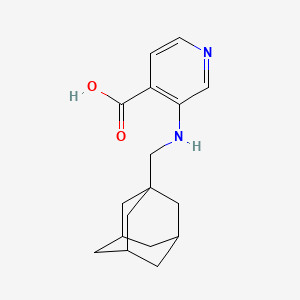
![3-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833037.png)
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)
